![molecular formula C15H8ClN3O2S B5648302 3-(4-chlorophenyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4(3H)-dione](/img/structure/B5648302.png)
3-(4-chlorophenyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4(3H)-dione
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Overview
Description
Synthesis Analysis
The synthesis of related heterocyclic compounds involves multi-step chemical processes, often starting from simple precursors. For example, the synthesis of 3-substituted-8-methoxy-1, 2, 4-triazino[3, 4-b]benzothiazole-4(H)-ones involves heating 2-hydrazino-6-methoxybenzothiazole with diethyl oxalate in the presence of pyridine. This is followed by treatment with phosphoryl chloride to afford the chloro derivative, which is then substituted by secondary cyclic amines to yield the corresponding 3-substituted derivatives (S. Vartale et al., 2008).
Molecular Structure Analysis
The molecular structure of benzyl derivatives of 1,2,4-Triazin-3,5(2H,4H)-dione, a related class, has been characterized using NMR, MS, IR spectroscopy, and single-crystal X-ray diffraction. These analyses revealed the detailed geometry of the molecules, including bond lengths and angles, providing insights into the molecular conformation and electronic structure (L. Hwang et al., 2017).
Chemical Reactions and Properties
The reactivity and chemical behavior of similar compounds are influenced by their heterocyclic cores. For instance, the cyclocondensation reactions of 2-aminothiophenols with 1,2-biselectrophiles in an aqueous medium lead to benzothiazole-2-carboxylates, demonstrating the compounds' reactivity and potential for derivatization (Tejas M. Dhameliya et al., 2017).
properties
IUPAC Name |
3-(4-chlorophenyl)-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClN3O2S/c16-9-5-7-10(8-6-9)18-13(20)17-14-19(15(18)21)11-3-1-2-4-12(11)22-14/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSCAHUFEOQIMGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N3C(=NC(=O)N(C3=O)C4=CC=C(C=C4)Cl)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4(3H)-dione |
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